molecular formula C17H19N3O4 B2750985 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034556-47-1

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2750985
CAS RN: 2034556-47-1
M. Wt: 329.356
InChI Key: JIBYLDQYSPQQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is fused to a pyrazole ring, a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . One common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones . Additionally, the Suzuki coupling reaction is often used for the preparation of heteroaryl scaffolds via the formation of C-C bonds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The tetrahydro-2H-pyran-2-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The 1H-pyrazol-4-yl group is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

Scientific Research Applications

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(12-4-5-15-16(7-12)24-11-23-15)19-13-8-18-20(9-13)10-14-3-1-2-6-22-14/h4-5,7-9,14H,1-3,6,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYLDQYSPQQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.